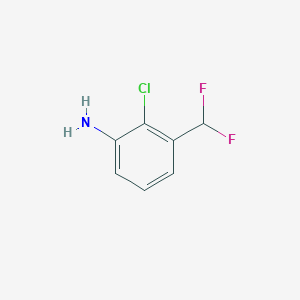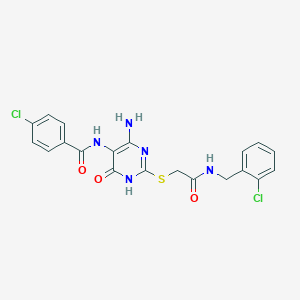![molecular formula C17H16FNO5S B2472923 4-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzene-1-sulfonamide CAS No. 2097899-11-9](/img/structure/B2472923.png)
4-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H16FNO5S and its molecular weight is 365.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermal Decomposition and Synthesis Techniques
Sulfonamide Schiff's base derivatives, including those synthesized from 4-fluoro-3-phenoxybenzaldehyde and 4-aminobenzenesulfonamide, have been studied for their thermal decomposition under dynamic oxygen atmosphere, providing insights into their stability and decomposition kinetics (Venkatesan et al., 2017). These findings are crucial for understanding the compound's potential applications in various conditions and processes.
Antimicrobial and Antitumor Activity
Research on sulfonamides incorporating fluorine and triazine moieties has shown effective inhibition of β-class carbonic anhydrases from Mycobacterium tuberculosis, suggesting potential antimycobacterial agents with a novel mechanism of action, highlighting the versatility of sulfonamide compounds in addressing drug-resistant bacterial infections (Ceruso et al., 2014). Furthermore, sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard have been designed and synthesized, displaying potent antitumor activity with low toxicity, emphasizing the potential of sulfonamides in cancer therapy (Huang, Lin, & Huang, 2001).
Corrosion Inhibition
The application of sulfonamide compounds extends to the field of materials science, where novel quaternary bisammonium fluorosurfactants derived from sulfonamide structures have shown excellent corrosion inhibition properties for mild steel in acidic media (Tantawy, Soliman, & Abd El‐Lateef, 2021). This research underlines the potential of sulfonamide derivatives in protecting metal surfaces from corrosion, contributing to the development of more durable and resilient materials.
Crystal Structure Analysis
Investigations into the crystal structures of sulfonamides, such as N-(2-fluorobenzoyl)-arylsulfonamides, have provided detailed insights into their molecular interactions, packing patterns, and the role of hydrogen bonding and fluorine interactions in stabilizing these structures (Suchetan et al., 2016). This knowledge is essential for designing compounds with specific physical and chemical properties, facilitating the development of targeted applications in pharmaceuticals and materials science.
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S/c1-12-9-14(18)4-5-15(12)25(21,22)19-11-17(20,13-6-8-23-10-13)16-3-2-7-24-16/h2-10,19-20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFABILFCXVJCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2472846.png)
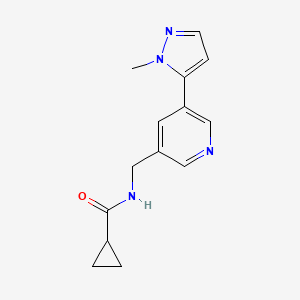
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)
![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2472852.png)
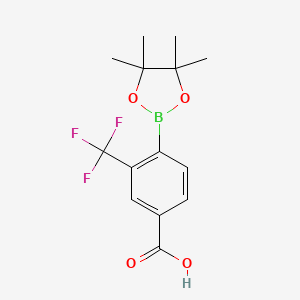
![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472856.png)
![4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2472858.png)
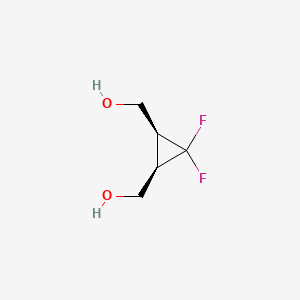
![2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2472861.png)
